Cas no 1461704-70-0 ((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride structure
1461704-70-0 structure
商品名:(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
CAS番号:1461704-70-0
MF:C9H11BrClNO
メガワット:264.54674077034
CID:4600828
PubChem ID:75452656

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
    • インチ: 1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
    • InChIKey: JQVFNSHVPPEZFW-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=C(Br)C=C2CCOC=12)N.Cl

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-137253-0.1g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
0.1g
$306.0 2023-07-06
Enamine
EN300-137253-1.0g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
1.0g
$884.0 2023-07-06
TRC
B999590-50mg
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0
50mg
$ 210.00 2022-06-06
Chemenu
CM407544-250mg
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%+
250mg
$379 2023-02-17
Enamine
EN300-137253-1000mg
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95.0%
1000mg
$884.0 2023-09-30
A2B Chem LLC
AV61566-500mg
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
500mg
$763.00 2024-04-20
Aaron
AR01ACQ2-10g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
10g
$5260.00 2023-12-16
A2B Chem LLC
AV61566-2.5g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
2.5g
$1862.00 2024-04-20
A2B Chem LLC
AV61566-10g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
10g
$4043.00 2024-04-20
Aaron
AR01ACQ2-5g
(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride
1461704-70-0 95%
5g
$3554.00 2023-12-16

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride 関連文献

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochlorideに関する追加情報

Latest Research Insights on (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0)

In recent years, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzofuran scaffold, has been explored for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. The presence of the bromo substituent and the primary amine group in its structure makes it a versatile intermediate for further chemical modifications and pharmacological evaluations.

Recent studies have focused on the synthesis and optimization of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride to enhance its bioavailability and therapeutic efficacy. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and reductive amination, have been employed to achieve high yields and purity. These efforts are crucial for ensuring the compound's suitability for preclinical and clinical studies, where consistency in quality and performance is paramount.

Pharmacological investigations have revealed that (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride exhibits promising activity as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This receptor affinity suggests potential applications in treating psychiatric conditions such as depression, anxiety, and schizophrenia. Additionally, preliminary in vitro studies have demonstrated its cytotoxic effects on certain cancer cell lines, indicating a possible role in oncology drug development. However, further mechanistic studies are required to elucidate its precise mode of action and optimize its therapeutic window.

In the context of drug delivery, researchers have explored the formulation of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride into various dosage forms, including nanoparticles and liposomes, to improve its solubility and targeted delivery. These innovations aim to overcome the challenges associated with its physicochemical properties, such as low aqueous solubility, which can limit its clinical utility. Early results from these formulation studies are encouraging, with enhanced pharmacokinetic profiles observed in animal models.

Despite these advancements, several challenges remain in the development of (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride as a therapeutic agent. Issues such as potential off-target effects, metabolic stability, and long-term safety need to be addressed through comprehensive preclinical and clinical evaluations. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of this compound from bench to bedside.

In conclusion, (5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride (CAS: 1461704-70-0) represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and pharmacological properties offer multiple avenues for therapeutic development. Continued research and innovation will be critical to unlocking its full potential and addressing the existing challenges in its development pathway.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量